DAz-1

概要

説明

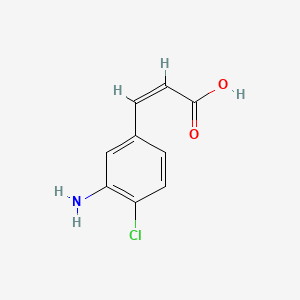

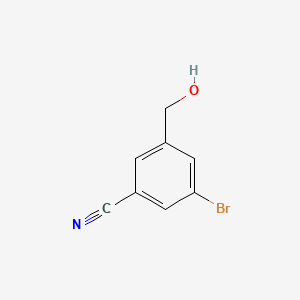

DAz-1は、スルフェン酸特異的化学プローブとしても知られており、タンパク質のスルフェン酸修飾の検出と研究に主に用いられる化合物です。スルフェン酸は、タンパク質機能の酸化還元調節における重要な中間体であり、さまざまな生物学的プロセスに関与しています。 This compoundは細胞透過性があり、生細胞内でスルフェン酸修飾タンパク質を直接検出することができます .

科学的研究の応用

DAz-1 has several applications in scientific research, including:

Chemistry: Used as a probe to study redox biology and the role of sulfenic acids in protein function.

Biology: Helps in understanding the oxidative stress response and redox regulation in cells.

Medicine: Potential applications in studying diseases related to oxidative stress, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting redox-regulated pathways

作用機序

DAz-1は、タンパク質中のシステイン残基に形成されたスルフェン酸と特異的に反応することで、その効果を発揮します。この反応は安定な付加体を形成し、これらの修飾の検出と研究を可能にします。this compoundの分子標的は、酸化されてスルフェン酸を形成する反応性システイン残基を持つタンパク質です。 この相互作用は、タンパク質機能の酸化還元調節と酸化ストレスのさまざまな生物学的プロセスにおける役割を理解するために重要です .

生化学分析

Biochemical Properties

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide interacts with various enzymes, proteins, and other biomolecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Cellular Effects

It is known that the binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .

Molecular Mechanism

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide exerts its effects at the molecular level through its binding interactions with biomolecules. It can undergo a copper-catalyzed click reaction with terminal alkynes, enabling the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade easily .

Transport and Distribution

It is known that this compound can be incorporated into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Subcellular Localization

It is known that this compound can be incorporated into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

準備方法

合成経路と反応条件

DAz-1の合成は、市販の3,5-ジヒドロキシ安息香酸から始まるいくつかの工程を含みます。このプロセスには、3,5-ジヒドロキシ安息香酸の3,5-ジケトヘキサヒドロ安息香酸への還元、それに続く保護による中間体の生成が含まれます。 この中間体は次に、3-アミノプロピルアジドとカップリングして別の中間体を形成し、その後、塩酸で脱保護してthis compoundが得られます .

工業的製造方法

This compoundの具体的な工業的製造方法は広く文書化されていませんが、合成には一般的に、シリカゲルフラッシュクロマトグラフィー、薄層クロマトグラフィー、高速液体クロマトグラフィー(HPLC)などの標準的な有機合成技術が精製に用いられます .

化学反応の分析

反応の種類

DAz-1は、主にスルフェン酸プローブとしての機能に関連する反応を起こします。これらには以下が含まれます。

酸化: this compoundは、タンパク質中のシステイン残基の酸化によって形成されるスルフェン酸と反応します。

置換: This compoundのアジド基は、クリックケミストリー反応に関与し、さまざまなタグまたはプローブを付着させることができます.

一般的な試薬と条件

酸化: 過酸化水素(H₂O₂)は、システイン残基をスルフェン酸に酸化するために一般的に使用されます。

置換: 銅(I)触媒アジド-アルキン環状付加反応(CuAAC)は、this compoundのアジド基を含む一般的な反応です.

形成される主要な生成物

This compoundを含む反応から生成される主要な生成物は、スルフェン酸修飾タンパク質であり、これはさまざまな生化学的手法を使用してさらに分析することができます .

科学研究への応用

This compoundは、科学研究において以下を含むいくつかの応用があります。

化学: 酸化還元生物学とスルフェン酸のタンパク質機能における役割を研究するためのプローブとして使用されます。

生物学: 細胞の酸化ストレス応答と酸化還元調節の理解に役立ちます。

医学: がんや神経変性疾患などの酸化ストレスに関連する疾患の研究における潜在的な応用。

類似化合物との比較

DAz-1と類似した化合物には、他のスルフェン酸プローブと酸化還元感受性色素が含まれます。これらの化合物のいくつかは次のとおりです。

ジメドン: スルフェン酸と反応して安定な付加体を形成する別のスルフェン酸特異的プローブ。

NBD-Cl(4-クロロ-7-ニトロベンゾフラザン): タンパク質中のチオール修飾を検出するために使用される蛍光プローブ。

ビオチン化ジメドン: スルフェン酸修飾タンパク質のビオチン化とそれに続く検出を可能にするジメドンの誘導体

This compoundは、その細胞透過性と生細胞内でスルフェン酸修飾タンパク質を直接検出できるという点でユニークであり、リアルタイムで酸化還元生物学を研究するための貴重なツールとなっています .

特性

IUPAC Name |

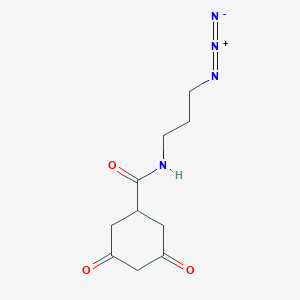

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c11-14-13-3-1-2-12-10(17)7-4-8(15)6-9(16)5-7/h7H,1-6H2,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZUOTZOCOMDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C(=O)NCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of DAZ-1 in C. elegans?

A1: this compound is the single homologue of the human Deleted in Azoospermia (DAZ) gene in C. elegans. Unlike its mammalian counterparts, which are crucial for spermatogenesis, this compound is essential for oogenesis in C. elegans. Specifically, it is required for the pachytene stage of meiosis I in female germline development. [, ] Loss of this compound function leads to sterility in hermaphrodites due to the arrest of oocyte development. [] Interestingly, this compound is dispensable for male meiosis, as males lacking this compound produce fertile sperm. []

Q2: How does this compound regulate the sperm/oocyte switch?

A2: this compound plays a crucial role in the sperm/oocyte switch, a critical process in the hermaphrodite germline of C. elegans. Studies show that this compound likely acts upstream of the FBF (fem-3 binding factor) pathway, which governs this switch. [] this compound can directly bind to the mRNAs encoding FBF proteins, suggesting a translational regulation mechanism. [] Loss of This compound function leads to reduced FBF protein levels, ultimately hindering the switch from spermatogenesis to oogenesis. []

Q3: What is the connection between this compound, FBF, and GLD-3?

A3: The interplay between this compound, FBF, and GLD-3 (a translational repressor) is vital for the sperm/oocyte switch. this compound positively regulates FBF protein levels, which promote oogenesis. [] Conversely, GLD-3 antagonizes FBF activity, favoring spermatogenesis. [] Interestingly, mutations in gld-3 can partially rescue the oogenesis defect observed in This compound mutants, supporting the antagonistic relationship between these factors. []

Q4: Where and when is this compound expressed in C. elegans?

A4: This compound transcription is restricted to the germline and initiates before meiosis begins. [] Its expression is most prominent in cells undergoing oogenesis, aligning with its crucial role in female meiosis. [] Furthermore, research suggests that this compound might also be involved in proper nuclear organization and cytoplasmic core formation during oogenesis. []

Q5: Does this compound interact with other proteins in C. elegans?

A5: Beyond its interaction with FBF mRNAs, this compound has been shown to interact with CPB-3, a protein involved in various germline development steps in C. elegans. [] While the exact mechanism of this interaction remains unclear, it suggests that this compound may participate in a broader regulatory network governing germ cell fate and development.

Q6: Are there chemical probes available to study sulfenic acid modifications in living cells, and how do they work?

A6: Yes, chemical probes like this compound (N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide) and its more potent analog DAz-2 have been developed for detecting sulfenic acid-modified proteins in living cells. [, ] These probes are cell-permeable and selectively react with sulfenic acids. They contain an azide handle for selective detection and enrichment of modified proteins using phosphine reagents via Staudinger ligation. [, ]

Q7: What is the significance of studying sulfenic acid modifications?

A7: Oxidation of cysteine residues in proteins to sulfenic acid is a crucial post-translational modification involved in regulating protein function and cellular signaling. [] Dysregulation of this process has been linked to various disease states. [] Therefore, tools like DAz probes help researchers understand the role of sulfenic acid modifications in cellular processes and potentially identify new therapeutic targets. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)

![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)